molecular formula C8H20N4 B056578 1,4-Piperazinediethanamine CAS No. 6531-38-0

1,4-Piperazinediethanamine

Cat. No.: B056578
CAS No.: 6531-38-0
M. Wt: 172.27 g/mol
InChI Key: PAOXFRSJRCGJLV-UHFFFAOYSA-N
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Description

1,4-Piperazinediethanamine (CAS: 31295-54-2, molecular formula: C₁₀H₂₅N₅, molecular weight: 215.34 g/mol) is a piperazine derivative characterized by two ethanamine substituents at the 1,4-positions of the piperazine ring . This compound serves as a versatile pharmaceutical intermediate, particularly in synthesizing bioactive molecules with dopamine receptor affinity and other therapeutic applications . Its synthesis typically involves multi-step reactions, such as the alkylation of piperazine with chloroethanamine derivatives, followed by purification via recrystallization or chromatography . The ethanamine side chains enhance its chelating properties and solubility in polar solvents, making it valuable in drug design .

Preparation Methods

Multi-Step Synthesis from Triethylenetetramine

The most well-documented method for synthesizing 1,4-piperazinediethanamine involves a three-step reaction sequence starting from triethylenetetramine (TETA). This approach, reported by Ganin et al. (1987), achieves a total yield of 30.3% through the following stages :

Step 1: Cyclization Under High-Temperature Conditions

Triethylenetetramine undergoes cyclization at 195°C, forming an intermediate piperazine derivative. This step operates at 65% yield and requires precise temperature control to minimize side reactions such as polymer formation.

Step 2: Alkaline Catalyzed Rearrangement

The intermediate is treated with potassium carbonate at 132°C for 0.17 hours, achieving a 61% yield. The base facilitates proton transfer and ring stabilization, critical for maintaining structural integrity.

Step 3: Hydrothermal Cleavage and Purification

Aqueous sodium hydroxide and potassium hydroxide are applied at 300–330°C, cleaving residual bonds and isolating this compound with 75% yield. This step employs aggressive conditions to ensure high purity, though it demands specialized high-pressure reactors.

Table 1: Reaction Parameters for Triethylenetetramine-Based Synthesis

StepReactantsCatalyst/BaseTemperature (°C)Time (h)Yield (%)
1TriethylenetetramineNone195N/A65
2Intermediate from Step 1Potassium carbonate1320.1761
3Intermediate from Step 2NaOH, KOH300–330N/A75

Catalytic Amination Strategies

While direct methods for this compound are limited, insights can be drawn from analogous piperazine syntheses. For example, CN108503608B (2018) describes a tubular fixed-bed reactor system using rare earth-modified copper catalysts to produce 1,4-dimethylpiperazine from N-methyldiethanolamine . Although this patent targets a methyl-substituted derivative, its principles may inform adaptations for synthesizing this compound:

  • Catalyst Design : Rare earth elements (e.g., lanthanum) enhance copper’s activity and selectivity in C–N bond formation.

  • Reactor Configuration : Gas-phase reactions at 0.5–5.0 h⁻¹ liquid hourly space velocity optimize contact time and reduce byproducts.

  • Feedstock Ratios : Molar ratios of amine to hydrogen (1:3–1:9) prevent over-reduction and maintain structural fidelity.

These conditions suggest potential pathways for synthesizing this compound via reductive amination of diethanolamine derivatives, though experimental validation is required.

Industrial-Scale Considerations

Industrial production faces challenges in balancing yield, safety, and cost. The Ganin method’s high-temperature steps (300+°C) necessitate expensive alloy reactors and advanced pressure management systems. Alternatives under exploration include:

  • Solvent-Free Systems : Reducing reliance on aqueous bases could simplify purification and lower energy costs.

  • Continuous Flow Reactors : Replacing batch processes with flow systems may improve heat transfer and scalability, as demonstrated in fixed-bed configurations .

Emerging Methodologies and Research Gaps

Recent advances in biocatalysis and green chemistry propose enzymatic routes for piperazine derivatives, though none specifically target this compound. Key research gaps include:

  • Catalyst Optimization : Developing non-precious metal catalysts to reduce costs.

  • Waste Mitigation : Addressing alkaline waste streams from hydrolysis steps.

  • Process Intensification : Integrating reaction and separation units to enhance efficiency.

Comparative Analysis of Synthesis Routes

The triethylenetetramine route remains the only fully characterized method for this compound. Its advantages and limitations are summarized below:

Table 2: Triethylenetetramine Method Evaluation

ParameterAssessment
YieldModerate (30.3% overall), limited by stepwise losses
ScalabilityChallenging due to extreme temperatures and pressures
PurityHigh (>95% achievable with rigorous purification)
Industrial FeasibilityLow without significant process redesign

Chemical Reactions Analysis

Types of Reactions: 1,4-Piperazinediethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives .

Scientific Research Applications

Chemistry

In synthetic chemistry, 1,4-Piperazinediethanamine serves as a reagent for synthesizing various organic compounds. It is particularly useful in the preparation of bis-thiazolone derivatives and bisnaphthalimides. Its ability to form stable complexes with metal ions makes it valuable in coordination chemistry and materials science.

Biology

The compound plays a critical role in biological research, especially in studying enzyme inhibitors and receptor modulators. Its structure allows it to interact with biological targets through hydrogen bonding and ionic interactions, which may modulate receptor activity or inhibit enzyme function .

Medicine

This compound is investigated for its potential in drug development targeting neurological and psychiatric disorders. Its pharmacological properties are attributed to its structural similarity to neurotransmitters, enabling it to influence various biological pathways.

Industrial Applications

In industry, this compound is utilized in producing polymers, resins, and other industrial chemicals. Its unique properties allow for applications in gas treatment processes, particularly in capturing carbon dioxide (CO2) from industrial emissions when blended with other amines .

Case Study 1: CO2 Capture

Research has demonstrated that blends of amines including piperazine and this compound effectively capture CO2 from gas mixtures. Studies indicate that these blends exhibit enhanced solubility for CO2 compared to traditional solvents, making them suitable for environmental applications in reducing greenhouse gas emissions .

Case Study 2: Drug Development

A study focusing on the pharmacological effects of piperazine derivatives highlighted the potential of this compound in developing treatments for anxiety and depression. The compound's ability to interact with serotonin receptors suggests it could serve as a lead compound for new antidepressant medications .

Mechanism of Action

The mechanism of action of 1,4-Piperazinediethanamine involves its interaction with various molecular targets. It acts as a ligand for certain receptors and enzymes, modulating their activity. For example, it can inhibit the activity of CDC25 phosphatase, an enzyme involved in cell cycle regulation . Additionally, it can interact with DNA topoisomerase II, an enzyme crucial for DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

1,4-Piperazinediamine

  • Structure : Simplest analog with two amine groups (-NH₂) at the 1,4-positions (C₄H₁₂N₄, MW: 116.17 g/mol) .
  • Key Differences: Smaller molecular weight and higher reactivity due to primary amine groups. Limited solubility in organic solvents compared to 1,4-Piperazinediethanamine. Applications: Primarily used as a building block for metal-organic frameworks (MOFs) and small-molecule drugs .

5,5’-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one)

  • Structure : Piperazine core linked to two 4-chloro-1,2-dithiol-3-one moieties .
  • Applications: Investigated for selective pharmacological activities, including enzyme inhibition .

1,4-Bis(2-hydroxyethyl)piperazine

  • Structure : Piperazine with two hydroxyethyl groups (C₈H₁₈N₂O₂, MW: 174.24 g/mol) .
  • Key Differences :
    • Hydroxyl groups improve hydrophilicity and biocompatibility.
    • Used in polymer chemistry and as a corrosion inhibitor, unlike the ethanamine derivative’s drug intermediate role .

Benzodioxan-Piperazine Hybrids

  • Structure : Piperazine linked to benzodioxan moieties (e.g., C₁₃H₁₆N₂O₃, MW: 248.28 g/mol) .
  • Key Differences :
    • Aromatic rings enhance π-π stacking interactions, improving binding to CNS receptors.
    • Demonstrated serotonin and dopamine receptor modulation, suggesting distinct therapeutic targets compared to this compound .

Pharmacological and Chemical Property Comparison

Compound Molecular Weight (g/mol) Key Substituents Solubility Pharmacological Applications
This compound 215.34 Ethanamine Moderate in DMF Dopamine receptor intermediates
1,4-Piperazinediamine 116.17 Amine (-NH₂) Low in ethanol MOFs, small-molecule synthesis
Bis(dithiolone) derivative N/A Chloro-dithiolone Low Enzyme inhibition, antimicrobial
Bis(hydroxyethyl) derivative 174.24 Hydroxyethyl (-OH) High in water Polymers, corrosion inhibitors
Benzodioxan hybrid 248.28 Benzodioxan Moderate in DMSO CNS receptor modulation

Biological Activity

1,4-Piperazinediethanamine, also known as N,N'-di(2-aminoethyl)piperazine, is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine ring structure with two aminoethyl substituents at the 1 and 4 positions. The molecular formula is C8H20N4C_8H_{20}N_4 with a molecular weight of 172.27 g/mol. Its structural formula can be represented as follows:

InChI InChI 1S C8H20N4 c9 1 3 11 5 7 12 4 2 10 8 6 11 h1 10H2\text{InChI }\text{InChI 1S C8H20N4 c9 1 3 11 5 7 12 4 2 10 8 6 11 h1 10H2}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its amino groups. These interactions can lead to:

  • Receptor Modulation : It is hypothesized that the compound may modulate receptor activity, particularly in neurotransmitter systems.
  • Enzyme Inhibition : The structural similarity to neurotransmitters suggests potential inhibitory effects on enzymes involved in neurotransmitter metabolism.

Pharmacological Activities

Research has demonstrated several pharmacological activities associated with this compound and its derivatives:

  • Serotonin Reuptake Inhibition : A study evaluated derivatives of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one, showing potent serotonin (5-HT) reuptake inhibition. The most promising compound exhibited stability in human liver microsomes and significant antidepressant effects in vivo .
CompoundActivityIC50 Value
A205-HT Reuptake InhibitionSubnanomolar range

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antidepressant Activity : In a controlled study, compound A20 was found to significantly reduce immobility times in the forced swimming test (FST), indicating potential antidepressant properties .
  • Cancer Therapeutics : Research into piperazine derivatives has led to the development of drugs targeting specific cancers. For example, compounds derived from piperazine have been approved for use against chronic lymphocytic leukemia and various solid tumors .
  • Neuropharmacology : The compound's ability to influence neurotransmitter systems positions it as a candidate for treating neurological disorders such as schizophrenia and depression.

Safety and Toxicology

Despite its promising biological activities, safety assessments are crucial. Regulatory bodies like the EPA monitor chemicals like this compound for toxicity and exposure risks. Initial evaluations indicate that while there are concerns regarding high production levels, detailed toxicity studies are necessary to fully understand its safety profile .

Q & A

Q. Basic: What are the standard synthetic routes for 1,4-piperazinediethanamine, and how can reaction conditions be optimized?

This compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, alkylation of piperazine derivatives with halogenated ethane precursors (e.g., chloroethane) in anhydrous solvents (e.g., THF or DCM) under reflux conditions is a common approach. Optimization involves adjusting stoichiometry, temperature (e.g., 60–80°C), and catalyst selection (e.g., triethylamine for acid scavenging). Reaction progress can be monitored via TLC or NMR to minimize byproducts like N-alkylated impurities .

Q. Basic: How can researchers characterize the purity and structural integrity of this compound?

Characterization requires a multi-technique approach:

  • HPLC (e.g., C18 column, acetonitrile/water mobile phase with 10 mM acetate buffer at pH 5) for purity assessment, achieving detection limits <0.5 μg/mL .
  • NMR (¹H/¹³C) to confirm backbone structure and substituent positions.
  • X-ray crystallography for absolute configuration verification, as demonstrated in piperazine salt studies (e.g., hydrogen-bonding networks in crystal lattices) .
  • Mass spectrometry (ESI-MS) for molecular weight validation .

Q. Advanced: How can conflicting thermodynamic data (e.g., ΔfH°) for piperazine derivatives be resolved?

Discrepancies in thermodynamic properties (e.g., enthalpy of formation) often arise from experimental conditions (e.g., solvent purity, calibration standards). Researchers should:

  • Cross-validate data using NIST-referenced methods (e.g., combustion calorimetry vs. computational DFT calculations) .
  • Apply meta-analysis tools (e.g., heterogeneity metrics like or H) to assess variability across studies .
  • Replicate measurements under controlled conditions (e.g., inert atmosphere, standardized buffers) to isolate confounding factors .

Q. Advanced: What analytical strategies are recommended for detecting trace degradation products in this compound formulations?

Degradation pathways (e.g., oxidation, hydrolysis) can be studied using:

  • Stability-indicating HPLC-DAD : Optimize gradient elution (e.g., 70:30 acetonitrile/buffer) to resolve degradation peaks, with validation per ICH guidelines (precision ±5%, accuracy >98%) .
  • LC-MS/MS : Identify low-abundance impurities via fragmentation patterns (e.g., m/z shifts corresponding to N-oxide or hydrolyzed byproducts) .
  • Forced degradation studies : Expose samples to heat (40–60°C), light (UV irradiation), and varying pH (1–13) to simulate storage conditions .

Q. Advanced: How can computational models predict the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are critical:

  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Simulate solvent effects (e.g., dielectric constant of DMF vs. water) using COSMO-RS models.
  • Validate predictions with experimental kinetic data (e.g., Arrhenius plots for reaction rates) .

Q. Basic: What are the key stability considerations for storing this compound?

  • Moisture sensitivity : Store in desiccators with silica gel, as hygroscopicity may lead to hydrolysis .
  • Oxidative degradation : Use amber vials under nitrogen atmosphere to prevent N-oxide formation .
  • Temperature : Long-term stability requires storage at ≤–20°C, with periodic HPLC reassessment .

Q. Advanced: How do structural modifications (e.g., N-methylation) alter the physicochemical properties of this compound?

  • Lipophilicity : N-methylation increases logP values, enhancing membrane permeability (evaluate via shake-flask method) .
  • Basicity : pKa shifts (e.g., from 9.5 to 8.2 with dimethylation) affect solubility and salt formation; measure via potentiometric titration .
  • Crystallinity : Substituents disrupt hydrogen bonding, reducing melting points (DSC analysis) .

Q. Advanced: What methodologies address low yields in multi-step syntheses involving this compound intermediates?

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, catalyst loading) and identify critical interactions .
  • Flow chemistry : Improve reproducibility by controlling residence time and mixing efficiency in continuous reactors .
  • In-line purification : Integrate scavenger resins (e.g., sulfonic acid for amine trapping) to remove excess reagents .

Q. Basic: What safety protocols are essential when handling this compound?

  • Ventilation : Use fume hoods to avoid inhalation of vapors (TLV-TWA: 5 ppm) .
  • PPE : Nitrile gloves and lab coats to prevent dermal exposure (LD₅₀ >2000 mg/kg in rats) .
  • Spill management : Neutralize with dilute acetic acid and adsorb using vermiculite .

Q. Advanced: How can researchers resolve discrepancies in biological activity data for this compound derivatives?

  • Assay standardization : Use positive controls (e.g., known receptor agonists) and normalize data to cell viability (MTT assays) .
  • Meta-regression : Adjust for covariates (e.g., cell line variability, incubation time) using mixed-effects models .
  • Structural-activity landscapes : Map substituent effects (e.g., Hammett σ values) to identify outliers in SAR datasets .

Properties

IUPAC Name

2-[4-(2-aminoethyl)piperazin-1-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20N4/c9-1-3-11-5-7-12(4-2-10)8-6-11/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAOXFRSJRCGJLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064400
Record name 1,4-Piperazinediethanamine
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Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6531-38-0
Record name 1,4-Piperazinediethanamine
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Record name 1,4-Piperazinediethylamine
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Record name 1,4-Piperazinediethanamine
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Record name 1,4-Piperazinediethanamine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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